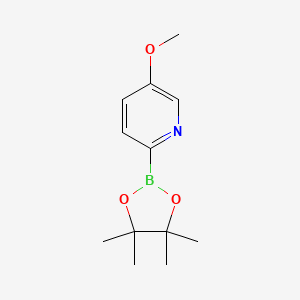

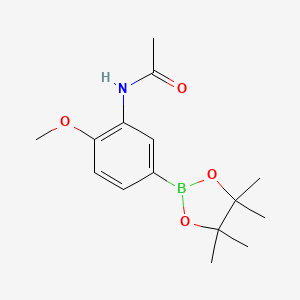

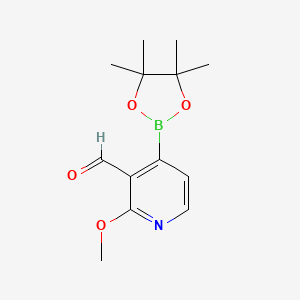

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is an organic intermediate with borate and sulfonamide groups . It is an important compound in the field of organoboron compounds due to its high stability, low toxicity, and high reactivity in various transformation processes . It has a wide range of applications in pharmacy and biology .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis

The crystal structures obtained by single crystal X-ray diffraction and the value calculated by density functional theory (DFT) are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Chemical Reactions Analysis

The compound is an intermediate in organic synthesis. Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound has a density of 0.9642 g/mL at 25 °C . Its refractive index is 1.4096 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, due to its boronic acid ester functionality, is of significant interest in the field of organic synthesis and crystallography. Huang et al. (2021) have synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The structural confirmation was achieved using FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. The molecular structures were further validated using density functional theory (DFT) and compared with X-ray diffraction values, indicating a consistency between the DFT-optimized molecular structures and those determined by single crystal X-ray diffraction. This research highlights the compound's utility in synthesizing complex molecules with potential applications in material science and pharmaceuticals (Huang et al., 2021).

Catalysis and Organic Transformations

Das et al. (2011) demonstrated the use of similar boron-containing compounds in the synthesis of potential HGF-mimetic agents. The boron-containing derivatives were synthesized using the Miyaura borylation reaction, showcasing the relevance of such compounds in creating bioactive molecules with potential therapeutic applications (Das et al., 2011).

Material Science and Stability Studies

Wang and Franz (2018) explored the compound's derivatives for their hydrolytic stability and efficacy as cytoprotective agents against oxidative stress. This study provides insight into modifying boronic acid esters to enhance their stability and bioactivity, demonstrating the compound's potential in developing therapeutic agents (Wang & Franz, 2018).

Analytical Chemistry and Chemical Properties

Kalita and Baruah (2010) conducted a study on the anion coordination of amide derivatives, including those similar to the compound . The research offered insights into the spatial orientation of such compounds and their interaction with anions, contributing to the understanding of molecular interactions in chemical systems (Kalita & Baruah, 2010).

Safety And Hazards

Direcciones Futuras

The compound has potential applications in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Propiedades

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-10(18)17-12-9-11(7-8-13(12)19-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPLTYWHYGOPPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682344 |

Source

|

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |

CAS RN |

1256360-26-5 |

Source

|

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)